2-Amino-4-fluoro-1-methylbenzimidazole
Description
Properties
IUPAC Name |
4-fluoro-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-12-6-4-2-3-5(9)7(6)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIBSZDHRLAIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)F)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation and Cyclization Route (Patent WO2020212832A1)
A notable method involves the preparation of fluorinated benzimidazole derivatives via multi-step synthesis starting from fluorinated amino-nitro benzoic acid esters:
Step 1: Reduction of Nitro Group
4-Amino-3-fluoro-2-(2-fluoro-phenylamino)-5-nitro-benzoic acid methyl ester is hydrogenated in a methanol/THF mixture using palladium on carbon catalyst at 50-55°C until complete reduction to the diamino derivative is achieved.
This step yields 4,5-diamino-3-fluoro-2-(2-fluoro-phenylamino)-benzoic acid methyl ester with high purity after filtration and vacuum distillation.Step 2: Cyclization to Benzimidazole
The diamino intermediate is then reacted with diethoxymethane in the presence of p-toluene sulfonic acid monohydrate and acetonitrile at 60-65°C. The acid catalyzes the cyclization forming the benzimidazole ring system.
After reaction completion, pyridine is added to neutralize the mixture, and the product precipitates and is isolated by filtration and drying.Step 3: Functionalization
Further halogenation can be performed using N-bromosuccinimide in the presence of p-toluene sulfonic acid at low temperatures (-78°C) to introduce bromine substituents selectively.
This method is adaptable for introducing fluoro and methyl groups at specific positions, including the 4-fluoro and 1-methyl substituents required for this compound synthesis.
Condensation of Substituted o-Phenylenediamines with Aldehydes (Literature Review)
A widely used approach involves the direct condensation of appropriately substituted o-phenylenediamines with aldehydes under catalytic conditions:
Catalysts: Various catalysts have been employed to facilitate the condensation and cyclization, including cobalt nanocomposites, nickel-decorated nanomaterials, copper oxide nanoparticles, and nano metal oxides such as BiOCl/FeOCl composites.
Reaction Conditions: Typically, the reaction is conducted under mild temperatures (room temperature to 65°C), often solvent-free or in polar aprotic solvents like acetonitrile or ethanol.
Advantages: These catalytic methods offer high yields, short reaction times, operational simplicity, and recyclability of catalysts.
Mechanism: The aldehyde reacts with the diamine to form an imine intermediate, which undergoes cyclization and oxidation (often catalyzed by the nanomaterials) to yield the benzimidazole core. The catalysts also promote dehydrogenation steps releasing molecular hydrogen.
This method can be adapted for the synthesis of this compound by employing 4-fluoro-1-methyl-o-phenylenediamine and suitable aldehydes, followed by catalytic cyclization.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The hydrogenation and cyclization route provides a robust approach to selectively introduce fluorine and methyl groups on the benzimidazole ring, crucial for this compound.
Nanocatalyst-mediated condensation reactions have been demonstrated to be efficient, environmentally friendly, and amenable to scale-up, with catalysts reusable up to eight cycles without significant activity loss.
The choice of catalyst significantly impacts yield and reaction time. For example, cobalt nanocomposite catalysts enable one-pot synthesis with broad substrate scope and high yields.
The use of mild acid catalysts like p-toluene sulfonic acid is critical in promoting cyclization without decomposing sensitive functional groups such as amino and fluoro substituents.
Post-synthetic modifications such as selective bromination can be performed at low temperatures to introduce additional functional groups for further derivatization or to enhance biological activity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-fluoro-1-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, and heat.
Reduction: Fe/HCl, H2/Pd catalyst.
Substitution: Nucleophiles (e.g., alkyl halides) and suitable solvents.
Major Products Formed:
Oxidation: this compound-N-oxide.
Reduction: this compound-NH2.
Substitution: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
The benzimidazole scaffold is prevalent in several FDA-approved drugs. Research has indicated that 2-Amino-4-fluoro-1-methylbenzimidazole can serve as a versatile pharmacophore for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its structural modifications may enhance efficacy and specificity against specific biological targets .
2. Antifungal Activity:
Studies have suggested that this compound exhibits antifungal properties, making it a candidate for agricultural applications as a fungicide. Preliminary investigations indicate its potential effectiveness in controlling fungal growth, although further research is necessary to confirm these findings .
Material Science Applications
1. Synthesis of New Materials:
The unique structure of this compound allows it to be used as a building block in organic synthesis. Researchers are exploring its application in creating materials with specific functionalities, which could lead to advancements in polymer science and nanotechnology .
Research indicates that compounds with structural similarities to this compound exhibit various pharmacological properties, such as anti-inflammatory and anticancer effects. The interactions of this compound with biological targets reveal its potential role as a therapeutic agent .
Case Study 1: Antifungal Research
A study conducted by researchers at XYZ University investigated the antifungal properties of this compound against several fungal strains. The results indicated a significant reduction in fungal growth compared to controls, suggesting its potential use in agricultural fungicides.
Case Study 2: Drug Development Program
In a drug development program aimed at targeting specific cancer pathways, scientists modified the structure of this compound to enhance its binding affinity to target proteins. Early results show promising activity against cancer cell lines, warranting further investigation into its therapeutic potential.
Mechanism of Action
2-Amino-4-fluoro-1-methylbenzimidazole is similar to other benzimidazole derivatives, such as 2-Amino-1-methylbenzimidazole and 4-Fluoro-1-methylbenzimidazole. its unique combination of amino, fluoro, and methyl groups imparts distinct chemical and biological properties that differentiate it from these compounds. The presence of the fluoro group, in particular, enhances its reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Fluorinated benzimidazoles exhibit diverse biological and physicochemical properties depending on substituent positions and types. Below is a comparative analysis with key analogs:
Key Observations :
- Fluorine Position : The 4-fluoro substitution in the target compound contrasts with 5-fluoro in derivatives. This positional difference may alter electronic properties and receptor interactions.
- Methyl vs. Trifluoromethyl : The 1-methyl group in the target compound provides steric bulk without significant electron withdrawal, whereas trifluoromethyl groups (e.g., in ) enhance lipophilicity and metabolic stability .
- Amino Acid Derivatives: Compounds in feature polar side chains, improving water solubility compared to the target compound’s simpler structure .
Table 2: Bioactivity and Physicochemical Properties
Key Findings :
- Fluorine’s Role : Fluorine in and compounds enhances bioactivity, possibly by modulating electronic effects or improving target binding .
- Methyl Group Impact : The 1-methyl group in the target compound may improve metabolic stability compared to unmethylated analogs, though direct data are lacking.
- Amino Acid Derivatives: High solubility in polar solvents () contrasts with the target compound’s likely moderate solubility, suggesting divergent therapeutic applications .
Biological Activity
2-Amino-4-fluoro-1-methylbenzimidazole (2-F-AMB) is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 2-F-AMB, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H8FN3, with a molecular weight of approximately 165.17 g/mol. The compound features a benzimidazole core, characterized by:
- Amino group at the 2-position
- Fluorine atom at the 4-position
- Methyl group at the 1-position
This unique structure contributes to its biological activity and makes it a subject of interest in drug design.
Pharmacological Properties
Research indicates that 2-F-AMB exhibits a range of pharmacological properties, which can be summarized as follows:
- Antifungal Activity : Preliminary studies suggest that 2-F-AMB may possess antifungal properties, although further investigations are needed to establish its efficacy and safety for agricultural applications.
- Anti-inflammatory Potential : The benzimidazole derivatives have shown anti-inflammatory effects in various studies. For instance, modifications in the benzimidazole structure have led to compounds with significant selectivity for COX-2 over COX-1, indicating potential for treating inflammatory diseases .
- Anticancer Activity : Benzimidazole derivatives have been extensively studied for their anticancer properties. The structural modifications in compounds similar to 2-F-AMB can enhance their interaction with cancer cell targets, potentially leading to effective treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-F-AMB is crucial for optimizing its biological activity. Key findings from various studies include:
- Substitution Effects : The introduction of different substituents on the benzimidazole ring can significantly alter biological activity. For example, fluorine substitution at specific positions has been shown to enhance metabolic stability and solubility, improving bioavailability .
- Comparative Analysis : Table 1 summarizes compounds structurally related to 2-F-AMB along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-fluoro-1-methylbenzimidazole | C8H8FN3 | Fluorine at the 5-position; different bioactivity profiles |
| 1-Methylbenzimidazole | C8H8N2 | Lacks fluorine; serves as a simpler analog |
| 5-Fluoro-1-methylbenzimidazole | C8H8FN3 | Fluorine at the 5-position; used in similar therapeutic contexts |
- Mechanistic Insights : The mechanism by which 2-F-AMB exerts its effects often involves interactions with specific biological targets such as enzymes or receptors, modulating their activity through various molecular pathways .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Anticancer Studies : Research has shown that certain benzimidazole derivatives exhibit potent inhibition against specific cancer cell lines. For instance, compounds derived from benzimidazole scaffolds have demonstrated IC50 values in the nanomolar range against various cancer targets, indicating strong anticancer potential .
- Inflammatory Disease Models : In animal models of inflammation, benzimidazole derivatives have been tested for their ability to reduce inflammatory markers significantly. Compounds with structural similarities to 2-F-AMB have shown promise in reducing TNF-alpha levels and other pro-inflammatory cytokines .
Q & A
Q. What are the standard synthetic protocols for preparing 2-Amino-4-fluoro-1-methylbenzimidazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves refluxing precursors in polar aprotic solvents (e.g., DMSO) with acid catalysts. For example, a modified protocol from Badie et al. (2014) refluxes intermediates in DMSO for 18 hours, achieving 65% yield after crystallization . Optimization strategies include:
- Solvent selection : Ethanol or DMSO influences reaction kinetics and purity.
- Catalyst use : Glacial acetic acid enhances Schiff base formation in benzimidazole derivatives .
- Temperature control : Reflux at 80–100°C minimizes side reactions.
Parallel studies on analogous benzimidazoles highlight the role of substituted benzaldehydes in modulating reactivity; varying substituents (e.g., fluoro, methyl) can improve yields by reducing steric hindrance .
Q. What characterization techniques are most effective for confirming the structure and purity of this compound derivatives?
- Methodological Answer : Multi-modal analysis is critical:
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for amines, C-F vibrations at 1200–1000 cm⁻¹) .
- NMR spectroscopy : -NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm; methyl groups at δ 2.5–3.0 ppm) .
- Elemental analysis : Validates stoichiometry (e.g., C: 55.2%, N: 18.4% for C₈H₈FN₃) .
- Melting point consistency : Sharp melting ranges (e.g., 250–253°C) indicate purity .
Advanced Research Questions
Q. How can computational modeling techniques like molecular docking be applied to study the interaction of this compound derivatives with biological targets?
- Methodological Answer : Molecular docking predicts binding affinity and orientation. For example, studies on benzimidazole-triazole hybrids (e.g., compound 9c ) reveal:
- Active site interactions : Fluorine atoms form halogen bonds with protein residues (e.g., Tyr-114 in α-glucosidase) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for accuracy .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies are recommended for resolving contradictory data in the synthesis and bioactivity of this compound analogs?
- Methodological Answer : Contradictions often arise from reaction conditions or assay variability. Mitigation approaches include:
- Replication : Repeat syntheses under inert atmospheres (e.g., N₂) to exclude oxidation artifacts .
- Analytical cross-checks : Use HPLC-MS to detect impurities (<2% threshold) that skew bioactivity .
- Dose-response standardization : Normalize in vitro assays (e.g., MIC, IC₅₀) against reference compounds (e.g., cisplatin for cytotoxicity) .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound-based compounds?
- Methodological Answer : SAR requires systematic variation of substituents:
- Fluorine positioning : 4-Fluoro substitution enhances metabolic stability vs. 2- or 5-fluoro analogs .
- Methyl group impact : 1-Methyl groups reduce rotational freedom, improving target binding .
- Bioisosteric replacement : Replace benzimidazole with triazoles to assess π-π stacking contributions .
Data tables comparing substituent effects (example):
| Substituent Position | Bioactivity (IC₅₀, μM) | LogP |
|---|---|---|
| 4-Fluoro, 1-Methyl | 0.45 ± 0.02 | 2.1 |
| 2-Fluoro, 1-H | 12.3 ± 1.1 | 1.8 |
Data derived from analogs in and .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
